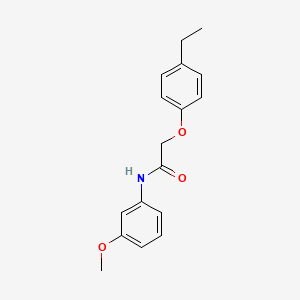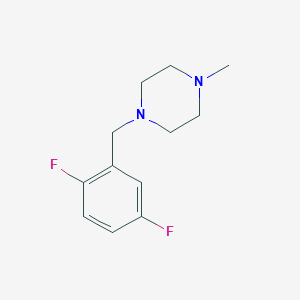![molecular formula C20H23N3O5 B5805573 N-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}-4-morpholinamine](/img/structure/B5805573.png)
N-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}-4-morpholinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}-4-morpholinamine, commonly known as MNPA, is a synthetic compound that has gained attention in the field of medicinal chemistry. MNPA belongs to the class of Schiff base compounds and has been found to exhibit potential therapeutic properties. The compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
MNPA exerts its therapeutic effects by inhibiting the activity of various enzymes and receptors in the body. The compound has been found to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. MNPA has also been found to inhibit the activity of cyclooxygenase-2, which is an enzyme that is involved in the production of inflammatory mediators. The inhibition of cyclooxygenase-2 leads to a reduction in inflammation. MNPA has also been found to bind to the GABA-A receptor, which is a receptor that is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
MNPA has been found to exhibit various biochemical and physiological effects. The compound has been found to exhibit anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2. MNPA has also been found to exhibit anti-tumor effects by inducing apoptosis in cancer cells. The compound has been found to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. MNPA has also been found to bind to the GABA-A receptor, which leads to the regulation of anxiety and sleep.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNPA exhibits various advantages and limitations for lab experiments. The compound exhibits high purity and can be synthesized using various methods. MNPA exhibits high stability and can be stored for long periods. The compound exhibits low toxicity and can be used in various in vitro and in vivo experiments. However, MNPA exhibits low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
MNPA exhibits various potential future directions. The compound can be further optimized to achieve higher yields and purity. MNPA can be further studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The compound can also be further studied for its potential use in the treatment of cancer and bacterial infections. MNPA can also be further studied for its mechanism of action and its interactions with various enzymes and receptors in the body.
Métodos De Síntesis
MNPA can be synthesized using various methods, including the condensation reaction between 4-methoxybenzaldehyde and 4-morpholinaniline in the presence of a catalyst. Another method involves the reaction between 4-methoxybenzaldehyde and 3-methyl-4-nitrobenzyl bromide, followed by the addition of morpholine. The synthesis of MNPA has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
MNPA has been extensively studied for its potential therapeutic properties. The compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. MNPA has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The compound has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that is responsible for the degradation of acetylcholine in the brain. The inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine, which is a neurotransmitter that is involved in cognitive processes.
Propiedades
IUPAC Name |
(E)-1-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]-N-morpholin-4-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-15-11-18(4-5-19(15)23(24)25)28-14-17-12-16(3-6-20(17)26-2)13-21-22-7-9-27-10-8-22/h3-6,11-13H,7-10,14H2,1-2H3/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLJRFFIZBUMPL-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C=NN3CCOCC3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)/C=N/N3CCOCC3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}methylidene]morpholin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5805492.png)


![3-phenyl-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B5805508.png)


![{2-[(2-furylmethylene)hydrazono]-4-oxo-3-phenyl-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B5805528.png)

![5-ethyl-4-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxamide](/img/structure/B5805556.png)
![2-chloro-5-(2-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}hydrazino)benzoic acid](/img/structure/B5805559.png)
![4,5-bis(4-methoxyphenyl)-2-[(4-morpholinylmethylene)amino]-3-furonitrile](/img/structure/B5805566.png)

![ethyl 3-[(4-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B5805589.png)